1,3-Dideacetyl-7-deacetoxy-7-oxokhivorin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
There is no detailed information available on the industrial production methods for 1,3-Dideacetyl-7-deacetoxy-7-oxokhivorin. Given its complex structure, industrial production would likely require advanced organic synthesis techniques and stringent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,3-Dideacetyl-7-deacetoxy-7-oxokhivorin can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The furan ring and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1,3-Dideacetyl-7-deacetoxy-7-oxokhivorin has several scientific research applications, including:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s presence in human feces suggests it may play a role in metabolic processes.
Industry: Possible use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1,3-Dideacetyl-7-deacetoxy-7-oxokhivorin involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and carbonyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dideacetyl-7-deacetoxy-7-oxokhivorin: Shares structural similarities with other organic heterotricyclic compounds.
Organooxygen Compounds: Compounds containing oxygen atoms within their structure, similar to this compound.
Uniqueness
This compound is unique due to its specific arrangement of functional groups and its presence in human feces. This uniqueness makes it a valuable compound for studying metabolic processes and developing new chemical reactions .
Properties
Molecular Formula |
C26H34O7 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(1R,7S,8S,12S,13S,15R)-7-(furan-3-yl)-13,15-dihydroxy-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecane-5,19-dione |
InChI |
InChI=1S/C26H34O7/c1-22(2)15-10-18(29)25(5)14(24(15,4)17(28)11-16(22)27)6-8-23(3)19(13-7-9-31-12-13)32-21(30)20-26(23,25)33-20/h7,9,12,14-17,19-20,27-28H,6,8,10-11H2,1-5H3/t14?,15?,16-,17+,19+,20?,23+,24-,25+,26?/m1/s1 |
InChI Key |
BBSPXZBAZKHYLF-HUBYRZTESA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@]4([C@H](C[C@H](C(C4CC(=O)[C@]3(C15C(O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)O)O)C |
Canonical SMILES |
CC1(C(CC(C2(C1CC(=O)C3(C2CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C)O)O)C |
Origin of Product |
United States |
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